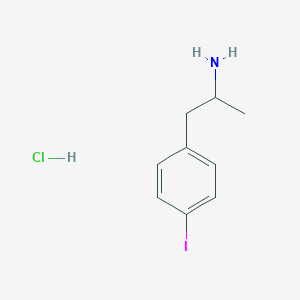

1-(p-Iodophenyl)-2-propylamine hydrochloride

Vue d'ensemble

Description

1-(p-Iodophenyl)-2-propylamine hydrochloride is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a propylamine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the Ullmann reaction, where 1,3-bis(p-bromophenyl)-5-(p-iodophenyl)benzene precursors are polymerized on a metal surface under ultra-high vacuum conditions . The reaction conditions often require the presence of a catalyst and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(p-Iodophenyl)-2-propylamine hydrochloride may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(p-Iodophenyl)-2-propylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

Pharmacological Applications

1.1. Neuropharmacology

One of the primary applications of 1-(p-Iodophenyl)-2-propylamine hydrochloride is in neuropharmacology. The compound acts as a neuroprobe for mapping monoamine reuptake sites in the brain. It has been utilized in both in vivo and in vitro studies to investigate dopamine transporters and cocaine binding sites, which are significant for understanding addiction mechanisms and developing therapeutic strategies for substance use disorders . The iodinated variant allows for enhanced imaging capabilities in autoradiography and PET imaging, providing insights into neurotransmitter dynamics.

1.2. Potential as a Therapeutic Agent

Research indicates that compounds similar to this compound may exhibit properties beneficial for treating various neurological disorders. Its mechanism of action involves modulation of monoamine levels, suggesting potential applications in treating conditions such as depression and anxiety . Furthermore, the compound's structural attributes allow it to function as a selective inhibitor of specific enzymes involved in inflammatory and autoimmune responses, thus paving the way for its use in pharmacological interventions against these diseases .

Synthetic Chemistry

2.1. Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions involving p-iodobenzene and propylamine. This process typically includes nucleophilic substitution reactions where the iodine atom plays a crucial role in directing the reaction pathway due to its electrophilic nature.

Table 1: Synthesis Routes for this compound

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | p-Iodobenzene + Propylamine | Reflux in ethanol | 85 |

| 2 | Hydrochloric acid | Cooling to room temperature | 90 |

Forensic Applications

In forensic science, this compound serves as a reagent for detecting specific substances or compounds within biological samples. Its ability to interact with various biological matrices makes it suitable for toxicological analysis and drug testing.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various research contexts:

- Study on Dopaminergic Activity : A study demonstrated that this compound could effectively inhibit dopamine reuptake, highlighting its potential as a therapeutic agent for managing disorders related to dopamine dysregulation .

- Neuroimaging Applications : Research utilizing this compound as a neuroprobe has shown promising results in visualizing neurotransmitter dynamics using advanced imaging techniques, reinforcing its significance in neuropharmacological research .

Mécanisme D'action

The mechanism of action of 1-(p-Iodophenyl)-2-propylamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The iodine atom in the compound can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

1-(4-Iodophenyl)-3-(2-adamantyl)guanidine: This compound is used in imaging studies for its high affinity for sigma-1 receptors.

4-(p-Iodophenyl)butyryl Albumin: Used to improve the pharmacokinetic profile of radiopharmaceuticals.

Uniqueness: 1-(p-Iodophenyl)-2-propylamine hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its iodine atom provides distinct chemical properties that can be leveraged in different applications, making it a valuable compound in both research and industrial contexts.

Activité Biologique

Overview

1-(p-Iodophenyl)-2-propylamine hydrochloride, also known as p-Iodophenyl-2-propylamine, is a compound with significant biological activity, particularly in relation to serotonin receptors. Its structure includes an iodine substituent on the phenyl ring, which enhances its interaction with various biological targets. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

The primary biological activity of this compound is attributed to its role as a monoamine oxidase (MAO) inhibitor and a serotonin receptor modulator .

- Monoamine Oxidase Inhibition : This compound inhibits MAO-A and MAO-B, enzymes responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. The inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and cognitive functions .

- Serotonin Receptor Interaction : It exhibits affinity for various serotonin receptors, particularly 5-HT2A and 5-HT1A receptors. Activation of these receptors has been linked to anxiolytic and antidepressant effects .

Pharmacological Effects

This compound has been studied for its potential therapeutic effects in several conditions:

- Mood Disorders : Due to its serotonergic activity, it has been investigated as a treatment for depression and anxiety disorders. Studies have shown that compounds with similar mechanisms can reduce symptoms in animal models .

- Neuroprotective Effects : There is evidence suggesting that this compound may provide neuroprotection through its antioxidant properties and modulation of neuroinflammatory pathways .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Serotonin Toxicity Study : A study examined the effects of this compound on serotonin syndrome in rats. The findings indicated that doses leading to significant MAO inhibition resulted in observable behavioral changes consistent with increased serotonergic activity, such as head shakes and altered body temperature responses .

- Behavioral Assessment : In another study focusing on preclinical models, administration of this compound led to enhanced locomotor activity and changes in anxiety-like behavior, suggesting its potential as an anxiolytic agent .

Data Table

The following table summarizes key pharmacological properties and findings related to this compound:

| Property | Description |

|---|---|

| Chemical Structure | This compound |

| CAS Number | 21894-58-6 |

| Molecular Weight | 248.36 g/mol |

| Primary Action | MAO inhibition |

| Receptor Affinity | 5-HT1A, 5-HT2A |

| Therapeutic Applications | Mood disorders, neuroprotection |

| Notable Effects | Increased serotonin levels, anxiolytic properties |

Propriétés

IUPAC Name |

1-(4-iodophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHFCILQSKMLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944494 | |

| Record name | 1-(4-Iodophenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21894-58-6 | |

| Record name | Phenethylamine, 4-iodo-alpha-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021894586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Iodophenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.